molecular formula C28H31FN4O2S B2578555 N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476440-46-7

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2578555
CAS RN: 476440-46-7
M. Wt: 506.64
InChI Key: LUYXJVXVPWZFRH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes several functional groups such as a triazole ring, a sulfanyl group, and an adamantane structure. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized new adamantane-type cardo polyamides and other adamantane derivatives, highlighting the potential of such compounds in materials science. For example, the synthesis of new polyamides utilizing adamantane-type cardo dicarboxylic acid has led to materials with moderate to high inherent viscosities and good solubility in polar solvents. These materials exhibit significant thermal stability and mechanical strength, making them potential candidates for high-performance applications (Liaw, Liaw, & Chung, 1999).

Material Applications

Adamantane derivatives have shown promise in the development of novel materials with unique properties. For instance, polyamides containing adamantyl and diamantyl moieties in the main chain have been synthesized, offering solubility in common solvents and displaying high glass transition temperatures. These properties indicate their usefulness in creating durable and high-performance polymeric materials (Chern, Shiue, & Kao, 1998).

Antimicrobial and Anti-inflammatory Activities

Some studies have focused on the antimicrobial and anti-inflammatory potential of adamantane derivatives. A notable example includes the synthesis of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which displayed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as significant anti-inflammatory activity in vivo (Al-Abdullah et al., 2014).

Pharmaceutical Research

While specific details on drug use and dosage are excluded as per the requirements, it's worth noting that adamantane derivatives are often investigated for their pharmacological properties. Research has been conducted into the potential use of these compounds as 5-HT2 receptor antagonists, indicating their potential application in pharmaceutical research targeting various receptors and pathways (Fujio et al., 2000).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and molecular docking studies. For example, a similar compound, a fluorinated pyrazole, was found to have a binding affinity to the human estrogen alpha receptor (ERα) close to 4-OHT, a native ligand .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied for potential use in medicine .

properties

IUPAC Name

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN4O2S/c1-35-24-5-3-2-4-23(24)33-25(31-32-27(33)36-17-18-6-8-22(29)9-7-18)16-30-26(34)28-13-19-10-20(14-28)12-21(11-19)15-28/h2-9,19-21H,10-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYXJVXVPWZFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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